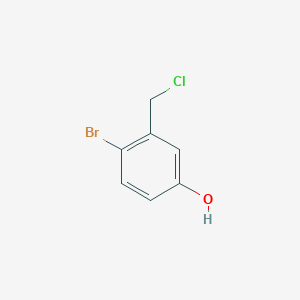
3-(2-Ethoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and acidification steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the 2-oxopropanoic acid moiety can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Methoxyphenyl)-2-oxopropanoic acid
- 3-(2-Propoxyphenyl)-2-oxopropanoic acid
- 3-(2-Butoxyphenyl)-2-oxopropanoic acid
Comparison: 3-(2-Ethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to its methoxy, propoxy, and butoxy analogs. The ethoxy group provides a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-(2-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
AJSPGONGZHZBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)



![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)



![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
